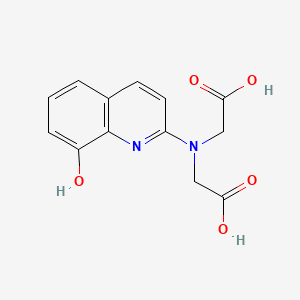![molecular formula C13H15N5OS B2373044 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1797020-12-2](/img/structure/B2373044.png)
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C13H15N5OS and its molecular weight is 289.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of this compound can involve multiple steps, starting from commercially available precursors. Typical reactions may include cyclization processes, coupling reactions, and various functional group transformations. Reaction conditions often require careful control of temperature, pH, and the use of catalysts to achieve the desired product with high purity and yield.
Industrial Production Methods: : Industrial-scale production would likely require optimization of the synthetic route to ensure cost-effectiveness and scalability. This could involve the use of continuous flow reactors, green chemistry principles to minimize waste, and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes: : The compound is likely to undergo reactions such as:
Oxidation: Possible conversion to more oxidized forms.
Reduction: Reduction to less oxidized derivatives.
Substitution: Nucleophilic or electrophilic substitutions at various reactive sites.
Common Reagents and Conditions: : Common reagents may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles/nucleophiles for substitution reactions. Conditions often involve solvents such as dichloromethane, ethanol, or aqueous solutions, depending on the specific transformation.
Major Products Formed: : Products formed from these reactions can vary widely, ranging from more complex derivatives with added functional groups to simpler compounds via degradation pathways.
Scientific Research Applications:
Chemistry: : As a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: : Investigated for potential pharmaceutical properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: : Possible use in materials science for developing novel polymers or as a catalyst in various industrial processes.
Mechanism of Action: : The compound’s mechanism of action involves interactions with specific molecular targets, which may include enzymes, receptors, or other macromolecules. For instance, the heterocyclic systems could enable binding to active sites of enzymes, potentially inhibiting their activity or modulating signaling pathways.
Comparison with Similar Compounds: : Compared to other similar heterocyclic compounds, this molecule stands out due to its unique combination of structural features which may afford distinct reactivity and biological activity.
Similar Compounds: : Examples include other pyrimidine-based molecules, thiadiazole derivatives, and other fused heterocyclic systems
Propiedades
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(4-propylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c1-2-3-11-12(20-17-16-11)13(19)18-5-4-10-9(7-18)6-14-8-15-10/h6,8H,2-5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGISNAGLPSRMPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCC3=NC=NC=C3C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-[(4-fluorophenyl)methyl]-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}ethanediamide](/img/structure/B2372962.png)


![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(pyridin-2-yl)acetamide oxalate](/img/structure/B2372967.png)

![2-(2,2,2-Trifluoroethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B2372970.png)




![N-(5-((3-chloro-4-methoxyphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-2,6-difluorobenzamide](/img/structure/B2372981.png)
![4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidine](/img/structure/B2372982.png)

![3-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2372984.png)
